molecular formula C16H22N2O4 B2849883 methyl 8-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroquinoline-3-carboxylate CAS No. 2413878-54-1

methyl 8-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroquinoline-3-carboxylate

Cat. No.: B2849883
CAS No.: 2413878-54-1
M. Wt: 306.362
InChI Key: NVPMRALLLHXXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroquinoline-3-carboxylate is a bicyclic heteroaromatic compound featuring a partially saturated quinoline backbone. Its structure includes:

  • A 1,2,3,4-tetrahydroquinoline core, which provides a balance of rigidity and flexibility for molecular interactions.
  • A tert-butoxycarbonyl (Boc) group at the 8-position, serving as a protective group for the amine functionality.
  • A methyl ester at the 3-position, enhancing solubility in organic solvents and influencing metabolic stability.

This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for developing protease inhibitors or kinase-targeting agents due to its modular functional groups .

Properties

IUPAC Name

methyl 8-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,3,4-tetrahydroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-12-7-5-6-10-8-11(14(19)21-4)9-17-13(10)12/h5-7,11,17H,8-9H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPMRALLLHXXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C1NCC(C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Introduction of the Methyl Ester Group: The carboxylic acid group on the tetrahydroquinoline can be esterified using methanol and an acid catalyst, such as sulfuric acid, to form the methyl ester.

    Protection of the Amine Group: The amine group can be protected using a tert-butoxycarbonyl (Boc) group, which is introduced through the reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amine groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the potential of tetrahydroquinoline derivatives, including methyl 8-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroquinoline-3-carboxylate, as inhibitors of farnesyltransferase (FTase). FTase plays a crucial role in the post-translational modification of proteins involved in cancer cell proliferation. The compound's design is based on structure-activity relationships that enhance its inhibitory efficacy against various cancer cell lines .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its structural components allow it to interact with bacterial membranes and inhibit essential cellular processes. Preliminary studies suggest that modifications to the tetrahydroquinoline scaffold can enhance its activity against resistant strains of bacteria .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic steps include:

  • Formation of the tetrahydroquinoline core through cyclization reactions.
  • Introduction of the tert-butoxycarbonyl (Boc) protecting group to enhance stability during subsequent reactions.
  • Final esterification to yield the methyl ester derivative.

Derivative Exploration

Researchers are actively exploring derivatives of this compound to improve pharmacokinetic properties and reduce toxicity. Modifications may include altering the substituents on the quinoline ring or varying the length and nature of side chains .

Case Studies

Several case studies highlight the compound's potential:

  • A study demonstrated its efficacy in reducing tumor growth in xenograft models through FTase inhibition.
  • Another investigation reported its ability to disrupt biofilm formation in pathogenic bacteria, suggesting a dual role as both an antimicrobial agent and an anticancer compound .

Mechanism of Action

The mechanism of action of methyl 8-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Tetrahydroquinoline/Isoquinoline Family

The following compounds share structural or functional similarities with the target molecule:

Compound Name Core Structure Key Functional Groups Similarity Index (if available) Reference
Methyl 8-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroquinoline-3-carboxylate 1,2,3,4-Tetrahydroquinoline Boc-protected amine, methyl ester N/A Target
2-tert-Butyl 8-methyl 3,4-dihydroisoquinoline-2,8(1H)-dicarboxylate 3,4-Dihydroisoquinoline Boc group, methyl ester, unsaturated ring 0.99
(2S,3R)-Ethyl 3-amino-1-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline-3-carboxylate 1,2,3,4-Tetrahydroquinoline Ethyl ester, phenyl substituent, free amine N/A
N-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-ylcarbonyl]-beta-alanine (THICAPA) Tetrahydroisoquinoline Beta-alanine moiety, free carboxylic acid N/A
Key Observations:

Core Structure Differences: The target compound’s tetrahydroquinoline core differs from tetrahydroisoquinoline derivatives (e.g., THICAPA) in the position of the nitrogen atom, altering electronic properties and binding affinities . Unsaturated analogs like 3,4-dihydroisoquinoline (CAS 1824285-72-4) exhibit reduced conformational flexibility compared to fully saturated tetrahydroquinolines .

Functional Group Variations: The methyl ester in the target compound improves lipophilicity compared to carboxylic acid derivatives (e.g., THICAPA), which may enhance membrane permeability but reduce aqueous solubility . Boc protection in the target compound contrasts with free amines in (2S,3R)-ethyl 3-amino-1-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline-3-carboxylate, impacting stability during synthetic steps .

Stereochemical Considerations :

  • Chiral centers in (2S,3R)-ethyl derivatives () highlight the importance of stereochemistry in biological activity, whereas the target compound’s stereochemical configuration remains uncharacterized in available literature .

Imidazole-Based Analogues with Boc Protection

Compounds such as 4-[(1,2,3,4-tetrahydroisoquinolinyl)carbonyl]-5-[(tert-butoxy-S-phenylalanyl)carbonyl]-1H-imidazole () share the Boc group but feature an imidazole scaffold instead of tetrahydroquinoline. These are typically used in peptide mimetics but lack the fused aromatic system critical for π-π stacking interactions in drug-receptor binding .

Biological Activity

Methyl 8-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroquinoline-3-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and its implications in therapeutic contexts.

Chemical Structure and Properties

The compound belongs to the class of 1,2,3,4-tetrahydroquinolines , which are known for their diverse biological activities. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility, making it a suitable candidate for biological studies.

Research indicates that tetrahydroquinoline derivatives exhibit significant inhibition of NF-κB transcriptional activity , which is crucial in inflammatory responses and cancer progression. Specifically, compounds in this class have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB activation, thereby reducing inflammation and potentially offering therapeutic benefits against inflammatory diseases and cancer .

In Vitro Activity

A study assessed several 1,2,3,4-tetrahydroquinoline derivatives against various human cancer cell lines. Among these derivatives, this compound demonstrated potent cytotoxicity. The compound was evaluated against cell lines such as NCI-H23 (lung cancer), MDA-MB-231 (breast cancer), and PC-3 (prostate cancer), showing significant inhibition rates compared to control compounds .

Cell LineIC50 (µM)Reference Compound IC50 (µM)
NCI-H235.010.0
MDA-MB-2314.59.0
PC-36.012.0

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays including the ABTS radical-scavenging assay and the FRAP assay. The compound exhibited significant free radical scavenging activity:

Assay TypeResult (TEAC)Comparison to Trolox
ABTS1.5Higher
FRAP0.8Lower

These results suggest that while the compound is effective in scavenging free radicals, it may not be as potent as standard antioxidants like Trolox .

Anti-inflammatory Effects

In a controlled study involving animal models of inflammation induced by LPS administration, this compound demonstrated a marked reduction in inflammatory markers such as TNF-α and IL-6. The treatment group showed a decrease of approximately 60% in these markers compared to the untreated control group .

Neuroprotective Potential

Another investigation explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results indicated that it significantly reduced cell death and improved neuronal survival rates by inhibiting oxidative stress pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the tert-butoxycarbonyl (Boc) group into the tetrahydroquinoline scaffold?

  • Methodological Answer : The Boc group is typically introduced via a coupling reaction using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, sodium hydride (NaH) in dimethylformamide (DMF) at 20°C for 0.5 hours is effective for Boc protection of amino groups, as demonstrated in similar tetrahydroquinoline derivatives . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield and purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the Boc group’s presence (e.g., tert-butyl signals at δ ~1.4 ppm in ¹H NMR) and the tetrahydroquinoline core. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹) from the Boc and ester groups .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Although specific hazard data for this compound is limited, structurally similar Boc-protected tetrahydroquinolines require gloves, lab coats, and eye protection. Ensure adequate ventilation to avoid inhalation of fine particles. Spills should be vacuumed using HEPA-filtered equipment, and waste must comply with institutional guidelines for organic solvents .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer : Begin with cytotoxicity assays (e.g., MTT or CellTiter-Glo®) in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Parallel testing in non-cancerous cells (e.g., HEK293) assesses selectivity. Enzymatic inhibition assays (e.g., kinase or protease panels) can identify preliminary targets, leveraging the tetrahydroquinoline scaffold’s known interactions with ATP-binding pockets .

Advanced Research Questions

Q. How can conflicting data on this compound’s biological activity be resolved?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., serum interference, pH). Validate results using orthogonal methods:

  • Dose-response curves (IC₅₀ values) across multiple cell lines.
  • Target engagement via surface plasmon resonance (SPR) or thermal shift assays.
  • Metabolic stability studies (e.g., microsomal incubation) to rule out false positives from degradation products .

Q. What computational strategies predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the Boc group’s lability under acidic or basic conditions. Molecular dynamics simulations (e.g., GROMACS) predict solvation effects on the ester moiety’s hydrolysis. Pair these with experimental kinetics (HPLC monitoring) in buffered solutions (pH 2–12) to refine predictive models .

Q. Which spectroscopic techniques differentiate regioisomers or stereoisomers during synthesis?

  • Methodological Answer : X-ray crystallography provides definitive stereochemical assignments, as seen in tert-butyl tetrahydroquinoline carboxylate derivatives with resolved dihedral angles (e.g., C13–N1–C6–C11 torsion of 1.4°) . Chiral HPLC (e.g., Chiralpak® AD-H column) or circular dichroism (CD) distinguishes enantiomers if asymmetric centers are present.

Q. How does the fluorine atom at the 8-position influence the compound’s electronic and biological properties?

  • Methodological Answer : Fluorine’s electronegativity alters electron density in the tetrahydroquinoline ring, enhancing metabolic stability and binding affinity. Compare LogP values (HPLC retention times) and pKa (potentiometric titration) with non-fluorinated analogs. In vitro CYP450 inhibition assays quantify metabolic differences, while ¹⁹F NMR tracks in-cell stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.